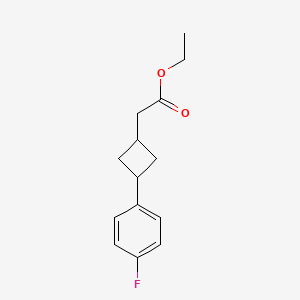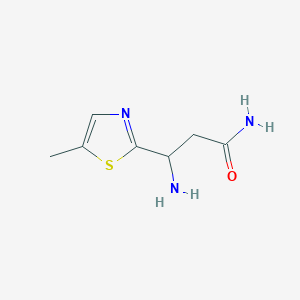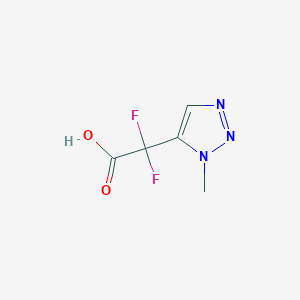
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid is an organic compound with the molecular formula C9H6BrF3O2 It is a derivative of propanoic acid, featuring bromine and fluorine substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, 2-fluorophenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the phenyl ring.
Difluorination: The difluoromethyl group is introduced via a difluoromethylation reaction, often using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propanoic acid: Similar structure but lacks the difluoromethyl group.
5-Bromo-2-fluorobenzoic acid: Contains the same substituents on the phenyl ring but has a different carboxylic acid group.
2,2-Difluoropropanoic acid: Lacks the phenyl ring and halogen substituents.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-2,2-difluoropropanoic acid is unique due to the combination of bromine, fluorine, and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H6BrF3O2 |
|---|---|
Molekulargewicht |
283.04 g/mol |
IUPAC-Name |
3-(5-bromo-2-fluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-1-2-7(11)5(3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
InChI-Schlüssel |
BGPJCEBEVGHFCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


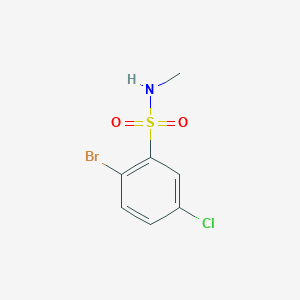

![1-Ethyl-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13075894.png)
![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid](/img/structure/B13075899.png)
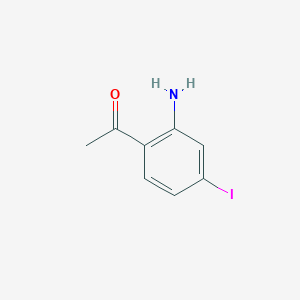
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
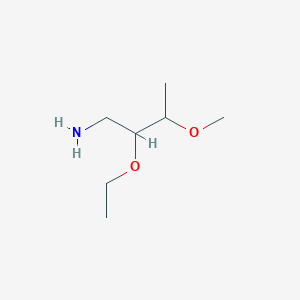
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
